3,7-DMF

Descripción

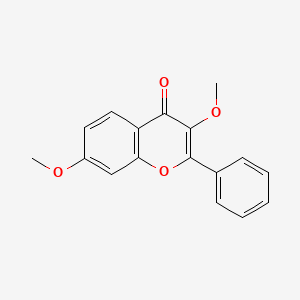

3,7-Dimethoxyflavone is a natural product found in Pongamia pinnata with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,7-dimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDZOPXQZSXGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347356 | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20950-52-1 | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3,7-Dimethyl-2,6-octadien-1-al (Citral) from Lignocellulosic Biomass

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the biosynthetic pathways for producing 3,7-dimethyl-2,6-octadien-1-al, commonly known as citral, from lignocellulosic biomass. Direct chemical conversion of lignocellulosic biomass to citral is not a well-established route. Therefore, this document focuses on a multi-step biosynthetic approach that leverages metabolic engineering of microorganisms. The process begins with the deconstruction of biomass into fermentable sugars, followed by microbial conversion of these sugars to the precursor molecule geraniol, and concludes with the enzymatic oxidation of geraniol to citral.

Overview of the Synthesis Pathway

The production of citral from lignocellulosic biomass is a multi-stage process that integrates biotechnology and enzymatic catalysis. The primary stages are:

-

Lignocellulosic Biomass Pretreatment and Hydrolysis: Liberation of fermentable C5 and C6 sugars (e.g., glucose, xylose) from the complex lignocellulosic matrix.

-

Microbial Fermentation for Geraniol Production: Utilization of metabolically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert the biomass-derived sugars into geraniol.

-

Enzymatic Conversion of Geraniol to Citral: Oxidation of the produced geraniol to citral using a specific geraniol dehydrogenase.

-

Product Recovery and Purification: Isolation and purification of citral from the reaction mixture.

Lignocellulosic Biomass Pretreatment and Hydrolysis

The initial step involves the breakdown of the rigid structure of lignocellulosic biomass to release cellulose and hemicellulose, which are then hydrolyzed into monomeric sugars.

Experimental Protocol: Dilute Acid Pretreatment and Enzymatic Hydrolysis

This protocol is a common method for obtaining fermentable sugars from lignocellulosic feedstocks.

Materials:

-

Milled lignocellulosic biomass (e.g., corn stover, switchgrass)

-

Sulfuric acid (H₂SO₄)

-

Calcium hydroxide (Ca(OH)₂) or Sodium hydroxide (NaOH) for neutralization

-

Commercial cellulase and hemicellulase enzyme cocktails

-

Citrate buffer (pH 4.8)

Procedure:

-

Dilute Acid Pretreatment:

-

Prepare a slurry of the biomass in water (typically 5-10% w/v solids loading).

-

Add dilute H₂SO₄ to a final concentration of 0.5-2% (w/v).

-

Heat the slurry in a reactor at a temperature of 140-190°C for a residence time of 5-30 minutes.

-

Rapidly cool the reactor to stop the reaction.

-

Separate the liquid fraction (rich in hemicellulose-derived sugars) from the solid fraction (rich in cellulose and lignin).

-

-

Neutralization:

-

Neutralize the pH of the pretreated slurry to around 5.0 using Ca(OH)₂ or NaOH. This step is crucial for the subsequent enzymatic hydrolysis.

-

-

Enzymatic Hydrolysis:

-

Adjust the solids loading of the neutralized slurry to 15-20% (w/v) in a sterile bioreactor.

-

Add citrate buffer to maintain a pH of 4.8-5.0.

-

Add a commercial cellulase and hemicellulase cocktail (enzyme loading is typically 15-20 mg protein per gram of cellulose).

-

Maintain the temperature at 45-50°C with constant agitation for 48-72 hours.

-

The resulting hydrolysate, rich in glucose and xylose, is then clarified (e.g., by centrifugation or filtration) and sterilized for fermentation.[1][2][3][4][5]

-

Microbial Fermentation for Geraniol Production

Metabolically engineered microorganisms are employed to convert the sugars in the lignocellulosic hydrolysate into geraniol. The core of this process is the engineering of the isoprenoid biosynthesis pathway.

Signaling Pathways for Geraniol Biosynthesis

Microorganisms are engineered to overproduce geraniol by enhancing the native mevalonate (MVA) pathway (in yeast) or the methylerythritol phosphate (MEP) pathway (in E. coli), and by introducing a geraniol synthase (GES).

Caption: Biosynthetic pathway from lignocellulosic sugars to geraniol.

Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli for Geraniol Production

This protocol describes a typical fed-batch fermentation process to achieve high titers of geraniol.[6]

Materials:

-

Engineered E. coli strain harboring plasmids for the MVA pathway and geraniol synthase.

-

Luria-Bertani (LB) medium for seed culture.

-

Defined fermentation medium (containing glucose from hydrolysate, salts, trace metals, and nitrogen source).

-

Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Organic solvent for in-situ product recovery (e.g., dodecane or isopropyl myristate).

Procedure:

-

Seed Culture Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium with appropriate antibiotics.

-

Incubate at 37°C with shaking at 200 rpm overnight.

-

-

Fed-Batch Fermentation:

-

Inoculate a 5 L bioreactor containing 3 L of defined fermentation medium with the overnight seed culture to an initial OD₆₀₀ of ~0.1.

-

Maintain the temperature at 37°C and pH at 7.0 (controlled with NH₄OH).

-

Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a fed-batch feeding strategy with a concentrated glucose solution from the lignocellulosic hydrolysate to maintain a low glucose concentration.

-

When the OD₆₀₀ reaches 8-10, lower the temperature to 30°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM).

-

Simultaneously, add an organic solvent (e.g., 10% v/v dodecane) to the fermenter to form a two-phase system for in-situ extraction of the toxic geraniol.

-

Continue the fermentation for 48-72 hours, maintaining the dissolved oxygen level above 20% by adjusting agitation and aeration.

-

Collect samples periodically to measure cell density, glucose concentration, and geraniol titer in the organic phase.

-

Quantitative Data for Microbial Geraniol Production

| Microorganism | Pathway Engineered | Fermentation Scale | Substrate | Titer (g/L) | Yield (g/g glucose) | Reference |

| Escherichia coli | MVA Pathway + GES | 5 L Fed-Batch | Glucose | 2.0 | 0.113 | [6] |

| Saccharomyces cerevisiae | MVA Pathway + GES | 2 L Fed-Batch | Glucose | 1.68 | 0.045 | [7] |

| Yarrowia lipolytica | MVA Pathway + GES | Shake Flask | Glucose | ~1.0 | 0.017 | [8][9][10] |

| Escherichia coli (Geranyl Acetate) | MVA Pathway + GES + AAT | Shake Flask | Glucose | 4.8 (Geranyl Acetate) | - | [11][12] |

Enzymatic Conversion of Geraniol to Citral

The final step in the synthesis of citral is the oxidation of geraniol, which is catalyzed by geraniol dehydrogenase (GeDH). This can be performed as a whole-cell biotransformation or using the purified enzyme.

Signaling Pathway for Geraniol to Citral Conversion

Caption: Enzymatic oxidation of geraniol to citral.

Experimental Protocol: Purification and Activity Assay of Geraniol Dehydrogenase

This protocol outlines the purification of a recombinant GeDH and a method to assay its activity.[13][14][15][16][17]

Materials:

-

E. coli cells overexpressing a His-tagged GeDH.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Assay buffer (e.g., 100 mM Glycine-NaOH, pH 9.0).

-

Geraniol solution in ethanol.

-

NAD⁺ or NADP⁺ solution.

-

Spectrophotometer.

Procedure:

-

Enzyme Purification:

-

Harvest the E. coli cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged GeDH with elution buffer.

-

Desalt and concentrate the purified enzyme using ultrafiltration.

-

-

Enzyme Activity Assay:

-

In a quartz cuvette, mix the assay buffer, NAD(P)⁺ solution, and the purified enzyme.

-

Initiate the reaction by adding the geraniol solution.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the assay conditions.

-

Product Analysis

Accurate quantification of citral is essential for process optimization.

Experimental Protocol: Quantification of Citral by GC-MS

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Appropriate GC column (e.g., HP-5MS).

-

Helium as carrier gas.

-

Citral standard for calibration curve.

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Sample Preparation:

-

Extract the citral from the fermentation broth or enzymatic reaction mixture with an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the extracted sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the isomers of citral (geranial and neral).

-

The mass spectrometer is operated in scan mode to identify the peaks based on their mass spectra and retention times compared to the standard.

-

For quantification, a calibration curve is generated using known concentrations of the citral standard.[18][19][20][21][22]

-

Logical Workflow

The overall process can be visualized as a logical workflow from biomass to the final product.

Caption: Overall workflow for citral production from lignocellulosic biomass.

References

- 1. research-hub.nrel.gov [research-hub.nrel.gov]

- 2. docs.nrel.gov [docs.nrel.gov]

- 3. Pretreatment of Lignocellulosic Materials as Substrates for Fermentation Processes | MDPI [mdpi.com]

- 4. Pretreatment, Hydrolysis and Fermentation of Lignocellulosic Biomass for Bioethanol [cwejournal.org]

- 5. Technological Processes for Conversion of Lignocellulosic Biomass to Bioethanol - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. Manipulation of GES and ERG20 for geraniol overproduction in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering Yarrowia lipolytica for the biosynthesis of geraniol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Geraniol dehydrogenase, the key enzyme in biosynthesis of the alarm pheromone, from the astigmatid mite Carpoglyphus lactis (Acari: Carpoglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Geraniol and geranial dehydrogenases induced in anaerobic monoterpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scitepress.org [scitepress.org]

- 19. Development and validation of reverse phase high performance liquid chromatography for citral analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document focuses on Dimethyl Fumarate (DMF). Initial searches for "3,7-Dimethylfumarate" yielded a single result for a compound with the molecular formula C17H14O4, described as an inhibitor of TGF-β1 mediated hepatic stellate cell activation.[1] However, the vast majority of scientific literature and chemical databases under similar search queries refer to Dimethyl Fumarate (C6H8O4). It is presumed that the intended subject of this guide is the well-documented and clinically significant Dimethyl Fumarate.

Core Physicochemical Properties

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid and is a well-characterized molecule with significant therapeutic applications, notably in the treatment of multiple sclerosis and psoriasis.[2] Its biological activity and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Dimethyl Fumarate.

| Property | Value | Source(s) |

| Molecular Formula | C6H8O4 | [3][4] |

| Molecular Weight | 144.13 g/mol | [3][4] |

| Melting Point | 102-106 °C | [3][5] |

| Boiling Point | 192-193 °C | [3][5] |

| Solubility | - Water: 1.6 mg/mL (at 20°C) - Methanol: 30-36 mg/mL - Ethanol: 10 mg/mL (at 25°C) - DMSO: 29 mg/mL (at 25°C) | [5] |

| Appearance | White to off-white crystalline solid/powder | [4][6] |

| CAS Number | 624-49-7 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols related to the synthesis and characterization of Dimethyl Fumarate.

Synthesis of Dimethyl Fumarate

Several methods for the synthesis of Dimethyl Fumarate have been established, with Fischer esterification and isomerization of dimethyl maleate being common approaches.[7][8]

Protocol 1: Fischer Esterification of Fumaric Acid [7][9]

This method involves the acid-catalyzed esterification of fumaric acid with methanol.

-

Materials: Fumaric acid, Methanol, Sulfuric acid (H2SO4) as a catalyst.

-

Procedure:

-

Suspend fumaric acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture at reflux for a specified period (e.g., 111 minutes at 98°C for optimal conversion).[7]

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, cool the reaction mixture to allow the Dimethyl Fumarate to crystallize.

-

Isolate the product by filtration, wash with cold methanol or water to remove unreacted acid and catalyst.

-

Dry the purified crystals.

-

Protocol 2: Isomerization of Dimethyl Maleate [8]

This protocol describes the conversion of the cis-isomer (dimethyl maleate) to the trans-isomer (Dimethyl Fumarate).

-

Materials: Dimethyl maleate, a catalyst (e.g., a Lewis acid or an amine).

-

Procedure:

-

Dissolve dimethyl maleate in a suitable solvent.

-

Add the catalyst to the solution.

-

Heat the mixture to facilitate the isomerization.

-

Monitor the conversion to Dimethyl Fumarate.

-

Once the reaction reaches equilibrium or completion, isolate the product, which may involve crystallization or chromatographic purification.

-

Determination of Physicochemical Properties

Standard analytical techniques are employed to determine the physicochemical properties of Dimethyl Fumarate.

Melting Point Determination:

-

Apparatus: Capillary melting point apparatus.

-

Procedure: A small, powdered sample of Dimethyl Fumarate is packed into a capillary tube and heated in the apparatus. The temperature range over which the sample melts is recorded as the melting point.

Solubility Assessment: [5][10]

-

Procedure: An excess amount of Dimethyl Fumarate is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethyl Fumarate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-spectrophotometry.

X-ray Diffraction (XRD) for Crystallinity: [11]

-

Apparatus: X-ray diffractometer.

-

Procedure: A powdered sample of Dimethyl Fumarate is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peaks, confirms the crystalline structure of the material.

Signaling Pathway Visualization

Dimethyl Fumarate is known to exert its therapeutic effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[12][13][14][15]

Nrf2 Signaling Pathway Activated by Dimethyl Fumarate

The following diagram illustrates the mechanism of Nrf2 activation by Dimethyl Fumarate.

References

- 1. 3,7-DMF | CymitQuimica [cymitquimica.com]

- 2. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 3. フマル酸ジメチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dimethyl fumarate | 624-49-7 [chemicalbook.com]

- 6. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl Fumarate - LKT Labs [lktlabs.com]

- 11. chemisgroup.us [chemisgroup.us]

- 12. academic.oup.com [academic.oup.com]

- 13. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

biological activity of furan derivatives in drug discovery

A Technical Guide to the Biological Activity of Furan Derivatives in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological activities. This technical guide provides an in-depth review of the significant biological activities of furan derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to support ongoing drug discovery and development efforts.

Introduction: The Furan Scaffold

The furan ring is considered a versatile pharmacophore in drug design.[2] Its unique steric and electronic properties allow it to act as a bioisostere for other aromatic rings, such as phenyl or thiophene, often leading to improved metabolic stability, bioavailability, and receptor-binding interactions.[1] The adaptability of the furan nucleus allows for strategic structural modifications, which can fine-tune the pharmacological profile of a compound.[1] Consequently, furan derivatives have been successfully developed into a wide range of therapeutic agents, from antimicrobials like nitrofurantoin to anti-ulcer drugs like ranitidine.[2][3] This guide explores the core biological activities that make this scaffold a continued focus of intensive research.

The general workflow for discovering and developing novel furan-based therapeutic agents follows a multi-stage process, from initial design to preclinical evaluation.

Caption: A generalized workflow for the discovery of furan-based drugs.

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents by targeting cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of furan derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this activity.

| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | Source |

| Pyridine carbohydrazide 4 | MCF-7 | Breast | 4.06 | Staurosporine | [5] |

| N-phenyl triazinone 7 | MCF-7 | Breast | 2.96 | Staurosporine | [4][5] |

| Furopyrimidine 7b | A549 | Lung | 6.66 | Sorafenib (6.60 µM) | [5] |

| Compound 24 | HeLa | Cervical | 0.08 - 8.79 (range) | - | [6] |

| Compound 24 | SW620 | Colorectal | Moderate to Potent | - | [7][6] |

| Furan Chalcone 7b | A549 | Lung | 20 | - | [5] |

| Furan Chalcone 7c | A549 | Lung | 20 | - | [5] |

Mechanism of Action: Apoptosis Induction and Pathway Inhibition

A primary mechanism for the anticancer effect of certain furan derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase. For instance, studies on specific furan compounds have shown they can suppress critical cancer survival pathways like PI3K/Akt and Wnt/β-catenin by promoting the activity of the tumor suppressor PTEN.[6] Another key target is the inhibition of tubulin polymerization, which disrupts microtubule formation, leading to mitotic arrest and apoptosis.[4]

The diagram below illustrates a simplified signaling cascade initiated by a bioactive furan derivative leading to apoptosis.

Caption: A simplified signaling pathway for furan-induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of furan derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the furan derivatives. The cells are then incubated for an additional 24 to 48 hours.[5]

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[5]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated by plotting the percentage of cell viability against the compound concentrations.[5]

Antimicrobial Activity

Furan derivatives are known for their broad-spectrum antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8] The well-known antibiotic nitrofurantoin, used for urinary tract infections, contains a nitrofuran ring essential for its mechanism of action, which involves the inhibition of bacterial DNA synthesis.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound/Derivative Class | Microorganism | Gram Type | MIC (µg/mL) | Reference Compound | Source |

| 3-aryl-3(furan-2-yl) propanoic acid (Compound 1) | Escherichia coli | Negative | 64 | - | [9] |

| 5-Nitrofuran derivatives | Various | Positive & Negative | Inhibitory effects noted | - | [10] |

| Coumarin-furan hybrids | Various | - | Potent activity noted | - | [8] |

| Thienopyrimidine-furan hybrids | Various | - | Active as anti-bacterials | - | [8] |

Mechanism of Action

The antimicrobial action of furan derivatives is diverse and can involve:

-

Disruption of DNA: As seen with nitrofurans, metabolic reduction of the nitro group within the bacterial cell creates reactive intermediates that damage bacterial DNA and other macromolecules.[1]

-

Enzyme Inhibition: Some derivatives selectively inhibit essential microbial enzymes, halting metabolic processes necessary for growth and survival.[3][11]

-

Inhibition of Biofilm Formation: Certain compounds can suppress swarming motility and interfere with the formation of biofilms, which are critical for chronic infections.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5]

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The furan derivative is serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[5]

Anti-inflammatory Activity

Furan derivatives have been identified as potent anti-inflammatory agents.[2] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the production of prostaglandins.[12] The former selective COX-2 inhibitor rofecoxib, for example, featured a furanone ring essential for its enzyme-binding activity.[1]

Mechanism of Action: COX Inhibition and Signaling Pathway Modulation

Natural and synthetic furan derivatives exert anti-inflammatory effects by:

-

COX Enzyme Inhibition: Directly inhibiting the activity of COX-1 and/or COX-2, thereby reducing the synthesis of inflammatory mediators like prostaglandin E₂ (PGE₂).[12]

-

Signaling Pathway Regulation: Modulating intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-ɣ) pathways, which play crucial roles in regulating the inflammatory response.[3][13]

The logical relationship for developing selective COX-2 inhibitors from a furan scaffold is depicted below.

Caption: Logic for developing selective COX-2 inhibitors from a furan core.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of a furan derivative to inhibit COX enzymes can be measured using commercially available colorimetric or fluorometric assay kits.

-

Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared.

-

Compound Incubation: The test furan derivative (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Measurement: The assay measures the peroxidase activity of COX. The reaction between the prostaglandin G₂ (PGG₂) produced and a chromogen results in a color change that is measured by a plate reader.

-

Calculation: The inhibitory effect of the compound is determined by comparing the rate of the reaction in the presence of the inhibitor to that of an uninhibited control. IC₅₀ values are then calculated for each enzyme to determine potency and selectivity.

Conclusion

The furan scaffold remains a highly valuable and productive starting point in the design of novel therapeutic agents.[14] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily synthesize and modify the furan ring allows medicinal chemists to explore vast chemical spaces and optimize compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Future research will undoubtedly continue to uncover new furan-based compounds with significant potential to address unmet clinical needs.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]

- 9. ijabbr.com [ijabbr.com]

- 10. Synthesis and antimicrobial activity of new furan derivatives [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Unraveling the Role of DMF as a TGF-β1 Inhibitor in Laboratory Studies: A Technical Guide

A Note on Terminology: The acronym "DMF" can refer to several chemical compounds. In the context of transforming growth factor-beta 1 (TGF-β1) inhibition, the scientific literature predominantly points to Dimethylfumarate , not 3,7-dimethyl-2,6-octadienal (commonly known as citral or 3,7-DMF). This guide will focus on the substantial body of research available for Dimethylfumarate as a TGF-β1 inhibitor.

Executive Summary

Transforming growth factor-beta 1 (TGF-β1) is a critical cytokine involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. However, its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer. Laboratory studies have identified Dimethylfumarate (DMF) as a potent inhibitor of the TGF-β1 signaling pathway. This technical guide provides an in-depth overview of the current understanding of DMF's mechanism of action, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visual representations of the involved signaling pathways. The evidence presented underscores the therapeutic potential of DMF in targeting TGF-β1-mediated pathologies.

Mechanism of Action: Inhibition of the Canonical TGF-β/Smad Pathway

Dimethylfumarate exerts its inhibitory effects on TGF-β1 signaling primarily by targeting the canonical Smad pathway. The binding of TGF-β1 to its type II receptor (TGF-βRII) initiates a signaling cascade that leads to the recruitment and phosphorylation of the type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). This activated receptor complex then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and other pathological processes.

Laboratory investigations have demonstrated that DMF treatment effectively inhibits the TGF-β1-stimulated phosphorylation of Smad3. This action prevents the nuclear translocation of the Smad complex, thereby downregulating the expression of TGF-β1 target genes.

Quantitative Data from In Vitro Studies

The efficacy of Dimethylfumarate in inhibiting TGF-β1 signaling has been quantified in various cell-based assays. The following tables summarize key findings from these studies.

Table 1: Effect of DMF on TGF-β1-Stimulated Reporter Gene Activity

| Cell Line | Reporter Construct | TGF-β1 Concentration | DMF Concentration | Inhibition of Luciferase Activity (%) | Reference |

| AD-293 (HEK-293 derivative) | (CAGA)9-MLP-Luc | 2 ng/mL | 10 µM | ~50% | [1] |

| AD-293 (HEK-293 derivative) | (CAGA)9-MLP-Luc | 2 ng/mL | 30 µM | ~75% | [1] |

(CAGA)9-MLP-Luc is a reporter construct containing Smad3 binding sites.

Table 2: Effect of DMF on TGF-β1-Induced Smad3 Phosphorylation

| Cell Line | TGF-β1 Concentration | DMF Concentration | Duration of Treatment | Method of Detection | Observation | Reference |

| NRK-49F (Rat Kidney Fibroblasts) | 2 ng/mL | 10-30 µM | 1 hour | Western Blot | Dose-dependent decrease in p-Smad3 levels | [1] |

| RMC (Rat Mesangial Cells) | 2 ng/mL | 10-30 µM | 1 hour | Western Blot | Dose-dependent decrease in p-Smad3 levels | [1] |

Detailed Experimental Protocols

Reproducibility of scientific findings is paramount. Below are detailed methodologies for key experiments cited in the study of DMF as a TGF-β1 inhibitor.

Luciferase Reporter Assay for Smad3 Activity

This assay quantifies the transcriptional activity of the Smad complex in response to TGF-β1 stimulation and the inhibitory effect of DMF.

Materials:

-

AD-293 cells

-

DMEM with 10% FBS

-

(CAGA)9-MLP-Luc reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human TGF-β1

-

Dimethylfumarate (DMF)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed AD-293 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the (CAGA)9-MLP-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for 12 hours to serum-starve the cells.

-

Pre-treat the cells with varying concentrations of DMF (or vehicle control) for 1 hour.

-

Stimulate the cells with TGF-β1 (2 ng/mL) for 5 hours.

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Phospho-Smad3

This protocol details the detection of phosphorylated Smad3 levels in cell lysates to assess the direct impact of DMF on the TGF-β1 signaling cascade.

Materials:

-

NRK-49F or RMC cells

-

DMEM/F12 with 10% FBS

-

Recombinant human TGF-β1

-

Dimethylfumarate (DMF)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate NRK-49F or RMC cells and grow to near confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with DMF at desired concentrations for 1 hour.

-

Stimulate with TGF-β1 (2 ng/mL) for 1 hour.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Smad3 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion and Future Directions

The collective evidence from laboratory studies strongly supports the role of Dimethylfumarate as an inhibitor of the TGF-β1 signaling pathway, primarily through the suppression of Smad3 phosphorylation. This mechanism provides a solid foundation for its potential therapeutic application in diseases characterized by excessive TGF-β1 activity, such as renal and hepatic fibrosis. Future research should focus on elucidating the precise molecular interactions between DMF and the components of the TGF-β signaling cascade, as well as evaluating its efficacy and safety in preclinical models of fibrotic diseases. Further investigation into the non-canonical TGF-β pathways and their modulation by DMF will also be crucial for a comprehensive understanding of its therapeutic potential.

References

A Technical Guide to the Structural Elucidation of Dimethyl Fumarate

Disclaimer: The requested compound, "3,7-Dimethylfumarate," is a chemically incorrect name. The fumarate backbone consists of only four carbon atoms, making the locants "3" and "7" for methyl groups impossible. This guide proceeds under the assumption that the intended compound of interest is Dimethyl Fumarate (DMF) , a widely used and researched molecule.

Introduction:

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, with the IUPAC name dimethyl (E)-but-2-enedioate.[1] It is a small molecule of significant interest in the pharmaceutical industry, approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[2][3] Its therapeutic effects are primarily attributed to its immunomodulatory and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the structural elucidation of DMF, including spectroscopic data, experimental protocols, and relevant biological pathways.

Molecular Structure and Properties

The chemical formula of Dimethyl Fumarate is C₆H₈O₄, and its molecular weight is 144.1253 g/mol .[4] The molecule consists of a central carbon-carbon double bond in the trans configuration, with a methoxycarbonyl group attached to each carbon atom.

Spectroscopic Data for Structural Confirmation

The structure of DMF is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For DMF, both ¹H and ¹³C NMR are instrumental.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl Fumarate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.89 | Singlet | 2H | Olefinic protons (-CH=CH-) |

| 3.79 | Singlet | 6H | Methyl protons (-OCH₃) |

| Solvent: CDCl₃[5][6] |

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl Fumarate

| Chemical Shift (ppm) | Assignment |

| 165.5 | Carbonyl carbon (C=O) |

| 133.8 | Olefinic carbon (-CH=CH-) |

| 52.3 | Methoxyl carbon (-OCH₃) |

| Solvent: CDCl₃[7] |

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DMF shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: Key IR Absorption Bands for Dimethyl Fumarate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1438 | Medium | C-H bend (methyl) |

| ~1308 | Strong | C-O stretch (ester) |

| ~990 | Strong | =C-H bend (trans alkene) |

| Sample preparation: KBr disc or Nujol mull[4][8] |

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for Dimethyl Fumarate

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (Molecular ion) |

| 113 | High | [M - OCH₃]⁺ |

| 85 | Medium | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| Ionization method: Electron Ionization (EI)[4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of DMF.

3.1 Synthesis of Dimethyl Fumarate

Several methods for the synthesis of DMF have been reported, with two common approaches being Fischer esterification of fumaric acid and isomerization of dimethyl maleate.[9][10]

Protocol 3.1.1: Fischer Esterification of Fumaric Acid [11][12]

-

Reaction Setup: In a round-bottom flask, suspend fumaric acid in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 55-65°C) and maintain for a specified period (e.g., 2-12 hours).

-

Crystallization: Cool the reaction mixture to room temperature and then further to 5-10°C to induce crystallization of the product.

-

Isolation and Purification: Filter the solid product, wash with chilled methanol or a methanol/water mixture, and dry to obtain pure dimethyl fumarate.

Protocol 3.1.2: Isomerization of Dimethyl Maleate [9][10]

-

Reaction Setup: Dissolve dimethyl maleate in an appropriate solvent.

-

Catalyst Addition: Add a catalyst that facilitates cis-trans isomerization, such as an amine in the presence of a Lewis acid.

-

Reaction Conditions: Heat the mixture to reflux.

-

Workup and Isolation: After the reaction is complete, cool the mixture and isolate the dimethyl fumarate product, often through crystallization.

3.2 Spectroscopic Analysis

Protocol 3.2.1: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified DMF in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 3.2.2: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of DMF with dry KBr powder and pressing it into a thin disc. Alternatively, prepare a Nujol mull.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[13]

Protocol 3.2.3: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of DMF into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[14]

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Data Acquisition: Record the mass spectrum.

Signaling Pathways and Mechanism of Action

Dimethyl Fumarate is a pro-drug that is rapidly hydrolyzed in the body to its active metabolite, monomethyl fumarate (MMF).[15] The therapeutic effects of DMF are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[3]

4.1 Nrf2 Activation Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] DMF reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes.[3]

4.2 NF-κB Inhibition Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression. DMF has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[3] This inhibition contributes to the anti-inflammatory effects of the drug.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown compound, such as DMF, follows a logical workflow that integrates various analytical techniques.

References

- 1. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 4. Dimethyl fumarate [webbook.nist.gov]

- 5. Dimethyl fumarate(624-49-7) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbon 13 NMR Spectra of Dimethyl Fumarate and its Thioderivatives: Empirical Shielding Constants for the Methyl Ester and Thioester Substituents† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. estudogeral.uc.pt [estudogeral.uc.pt]

- 14. Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

potential therapeutic applications of 3,7-DMF

An In-depth Technical Guide to the Therapeutic Applications of 3,7-Dimethyl-2,6-octadien-1-al (3,7-DMF / Citral)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-dimethyl-2,6-octadien-1-al, commonly known as citral, is a naturally occurring monoterpene aldehyde and a major component of essential oils from various plants, including lemongrass (Cymbopogon citratus), lemon myrtle, and Litsea cubeba.[1][2] It exists as a mixture of two geometric isomers, geranial (trans-citral or citral A) and neral (cis-citral or citral B).[3] Citral is widely utilized in the food, cosmetic, and pharmaceutical industries for its distinct lemon scent and flavor.[3][4] Beyond its organoleptic properties, a growing body of scientific evidence highlights its diverse pharmacological activities and therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of citral's therapeutic applications, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Pharmacokinetics and Metabolism

Orally administered citral is readily absorbed in the gastrointestinal tract.[4][5] Metabolism of citral leads to the formation of several acidic metabolites and a biliary glucuronide, which are primarily excreted through urine.[6] Despite its therapeutic promise, citral's inherent instability and low bioavailability present challenges for its clinical application.[7] To address these limitations, various formulation strategies, such as encapsulation in cyclodextrins, biodegradable polymers, and nanostructured particles, have been explored to enhance its stability and bioavailability.[7]

Therapeutic Applications

Citral has demonstrated a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, neuroprotective, metabolic, and antimicrobial properties.[3][4]

Anti-Cancer Activity

Citral exerts anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis.[7] Its anti-tumor activity has been observed in various cancer cell lines, including breast, lung, and colon cancer.[3] The trans-isomer, geranial, has been reported to be a more potent anti-cancer compound than the cis-isomer, neral.[7]

Mechanism of Action:

The anti-cancer mechanism of citral is multifactorial and involves:

-

Induction of Oxidative Stress: Citral induces the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and apoptosis.[7]

-

Microtubule Disruption: It acts as a colchicine-like agent, inhibiting tubulin polymerization and promoting microtubule depolymerization. This is associated with the inhibition of microtubule affinity-regulating kinase 4 (MARK4).[7]

-

Inhibition of Aldehyde Dehydrogenase (ALDH): Citral is a potent inhibitor of ALDH1A3, an enzyme associated with cancer stem cell proliferation and chemoresistance.[7]

-

Modulation of Signaling Pathways: Citral has been shown to decrease the expression of ERK1/2, PI3K, and AKT, while increasing the expression of p53. It also inhibits the nuclear translocation of NF-κB in B16F10 melanoma cells.[8]

Quantitative Data on Anti-Cancer Effects:

| Cancer Type | Cell Line/Model | Effect | Concentration/Dose | Reference |

| Hematopoietic Cancer | Various cell lines | Induces apoptosis through procaspase-3 activation | 44.5 µM | [2] |

| Melanoma | B16F10 cells | Decreased expression of ERK1/2, PI3K, AKT; Increased p53 expression; Inhibited NF-κB translocation | Not specified | [8] |

Experimental Protocols:

-

Apoptosis Assay in Hematopoietic Cancer Cells:

-

Cell Lines: Various hematopoietic cancer cell lines.

-

Treatment: Cells were treated with citral at a concentration of 44.5 µM.

-

Analysis: Apoptosis was assessed by measuring the activation of procaspase-3 using standard biochemical assays such as Western blotting or fluorometric activity assays.[2]

-

-

Signaling Pathway Analysis in Melanoma Cells:

-

Cell Line: B16F10 melanoma cells.

-

Treatment: Cells were treated with citral at various concentrations.

-

Analysis: The expression levels of signaling proteins (ERK1/2, PI3K, AKT, p53) were determined by Western blotting. The nuclear translocation of NF-κB was visualized and quantified using immunofluorescence microscopy.[8]

-

Signaling Pathway Diagram:

Caption: Anti-cancer signaling pathways of citral.

Anti-Inflammatory Activity

Citral has demonstrated significant anti-inflammatory properties in various experimental models.[3][4]

Mechanism of Action:

-

Inhibition of Pro-inflammatory Cytokines: Citral reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[9]

-

Modulation of PPARs: In human macrophage-like U937 cells, citral induces the expression of PPARα and -γ responsive genes and suppresses LPS-induced COX-2 expression in a PPARγ-dependent manner.[9]

-

Antioxidant Effects: Citral counteracts LPS-induced oxidative stress by increasing the GSH/GSSG ratio.[9]

Quantitative Data on Anti-Inflammatory Effects:

| Cell Line | Treatment | Effect | Concentration | Reference |

| RAW264.7 | Cfr-LEO (citral-enriched fraction of lemon essential oil) | No effect on cell viability | 0.005%, 0.01%, 0.02% | [9] |

| RAW264.7 | Cfr-LEO | Significant decrease in cell viability | 0.05% | [9] |

| THP-1 M0 | Cfr-LEO | No significant decrease in cell viability | 0.005%, 0.01%, 0.02%, 0.05% | [9] |

| RAW264.7 | Cfr-LEO | No cytotoxic effects | 0.005%, 0.01%, 0.02% | [9] |

| RAW264.7 | Cfr-LEO | Significant increase in cytotoxicity | 0.05% | [9] |

Experimental Protocols:

-

Cell Viability and Cytotoxicity Assays:

-

Cell Lines: RAW264.7 (murine macrophages) and THP-1 M0 (human macrophages).

-

Treatment: Cells were treated with a citral-enriched fraction of lemon essential oil (Cfr-LEO) at concentrations of 0.005%, 0.01%, 0.02%, and 0.05% for 24 and 48 hours.

-

Analysis: Cell viability was measured using the MTT assay. Cytotoxicity was assessed using the CellTox™ Green Cytotoxicity Assay, which measures changes in membrane integrity.[9][10]

-

-

Cytokine Expression Analysis:

-

Cell Lines: LPS-stimulated RAW264.7 and THP-1 M0 cells.

-

Treatment: Cells were pre-treated with Cfr-LEO before LPS stimulation.

-

Analysis: The expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) was measured at the mRNA level using qRT-PCR and at the protein level using ELISA.[9]

-

Signaling Pathway Diagram:

Caption: Anti-inflammatory mechanisms of citral.

Neuroprotective Properties

Recent studies have highlighted the potential of citral in neuroprotection, particularly in the context of cognitive function and neurodegenerative diseases.

Mechanism of Action:

-

Cholinesterase Inhibition: Citral has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[11]

-

Hepatoprotection against Oxidative Stress: In vitro studies have demonstrated that citral can protect hepatic cells from oxidative stress and lipid peroxidation.[11]

-

Cognitive Enhancement: In vivo studies in mice have shown that citral (at a dose of 50 mg/kg) can improve memory acquisition in the passive avoidance test.[11]

Quantitative Data on Neuroprotective Effects:

| Test | Model | Treatment | Effect | Reference |

| Passive Avoidance Test (Acute) | Mice | Citral (50 mg/kg) | Significant increase in initial latency (IL), indicating improved memory acquisition | [11] |

| Passive Avoidance Test (Scopolamine-induced amnesia) | Mice | Citral (50 mg/kg) + Scopolamine (1 mg/kg) | Did not reverse scopolamine's amnestic effects on memory acquisition | [11] |

| Hepatotoxicity (MTT assay) | HepG2 cells | Citral (0.0098–0.078 mM) | No hepatotoxicity (cell viability ≥ 95%) | [11] |

| Hepatoprotection (CLSM) | H₂O₂-treated HepG2 cells | Citral (0.078 mM) | Significantly decreased ROS generation | [11] |

Experimental Protocols:

-

Passive Avoidance Test:

-

Animals: Male albino Swiss mice.

-

Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark compartment is made of stainless-steel rods for delivering an electric shock.

-

Procedure (Acquisition Trial): Mice are placed in the light compartment. After an adaptation period, the door is opened, and the time taken to enter the dark compartment is recorded (initial latency, IL). Upon entry, the door is closed, and an electric shock is delivered.

-

Procedure (Retention Trial): 24 hours later, mice are again placed in the light compartment, and the time to enter the dark chamber is recorded (transfer latency, TL). No shock is delivered in this trial. An increase in TL indicates improved memory.[11]

-

-

In Vitro Hepatotoxicity and Hepatoprotection:

-

Cell Line: Human hepatoma cell line (HepG2).

-

Hepatotoxicity: Cells are treated with various concentrations of citral, and cell viability is assessed using the MTT assay.

-

Hepatoprotection: Cells are pre-treated with citral and then exposed to an oxidative stressor (e.g., H₂O₂). The generation of ROS is measured using confocal laser scanning microscopy (CLSM) with a fluorescent probe.[11]

-

Logical Relationship Diagram:

Caption: Logical flow of citral's neuroprotective effects.

Antimicrobial Activity

Citral exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and parasites.[8][12]

Mechanism of Action:

-

Cell Membrane Disruption: Citral damages the cell wall and cell membrane of microorganisms, leading to leakage of cellular contents and cell death.[13]

-

Enzyme Inhibition: It can inhibit enzymes with thiol groups in the cytoplasmic membrane.[8]

-

Cytoplasmic Coagulation: At high concentrations, citral can cause coagulation and precipitation of cytoplasmic components.[8]

-

Inhibition of Biofilm Formation: Citral has been shown to have an inhibitory effect on biofilms produced by various microorganisms.[12]

Quantitative Data on Antimicrobial Effects:

| Microorganism | Effect | Concentration | Reference |

| Listeria monocytogenes & L. innocua | Growth reduction of ~2 log₁₀ CFU/mL | Not specified | [12] |

| Various fungi | Complete growth inhibition | 0.4 µL/mL | [12] |

| Yeast cells | 95% reduction in CFU/mL | 2 mM | [12] |

| Zygosaccharomyces rouxii | Minimum fungicidal concentration | 0.375 µL/mL | [12] |

| Fungi | Minimum fungicidal concentration | 256 µg/mL | [12] |

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Determination:

-

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: Serial dilutions of citral are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the target microorganism is added to each well. The plates are incubated under appropriate conditions.

-

Analysis: The MIC is determined as the lowest concentration of citral that visibly inhibits the growth of the microorganism. To determine the MFC/MBC, aliquots from the wells with no visible growth are subcultured onto agar plates. The MFC/MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.[12]

-

Experimental Workflow Diagram:

Caption: Workflow for determining MIC and MFC/MBC.

Conclusion and Future Perspectives

This compound (citral) is a promising natural compound with a wide array of therapeutic properties. Its anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial activities are supported by a growing body of preclinical evidence. The multifaceted mechanisms of action, involving the modulation of key signaling pathways, make it an attractive candidate for the development of novel therapeutics. However, challenges related to its stability and bioavailability need to be addressed to translate its therapeutic potential into clinical applications. Future research should focus on the development of effective drug delivery systems for citral and its analogs, as well as well-designed clinical trials to validate its efficacy and safety in humans. The design of more potent and selective citral derivatives also holds promise for enhancing its therapeutic index.[7]

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. adssc.org [adssc.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Targets and pathways involved in the antitumor activity of citral and its stereo-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Expanding Knowledge about the Influence of Citral on Cognitive Functions—In Vitro, In Vivo and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and Applications of Citral’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Mechanisms Underlying Citral-Induced Oxidative Stress and Its Contribution to Antifungal Efficacy on Magnaporthe oryzae Through a Multi-Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Dimethylfumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylfumarate (DMF), an ester of fumaric acid, has demonstrated significant cytotoxic effects in a variety of in vitro models. Initially recognized for its therapeutic efficacy in psoriasis and multiple sclerosis, its mechanism of action extends to the induction of cell death in various cell types, including activated immune cells and a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of DMF, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the cytotoxic potential of DMF and its analogues.

Data Presentation: Quantitative Cytotoxicity of Dimethylfumarate

The cytotoxic effects of Dimethylfumarate have been quantified across a diverse panel of cell lines. The following tables summarize key findings from multiple in vitro studies, providing a comparative look at IC50 values, reductions in cell viability, and induction of apoptosis at various concentrations and time points.

| Cell Line | Cell Type | Assay | Treatment Duration | IC50 / % Viability |

| Human T Cells | ||||

| Activated CD4+ T Cells | Primary Immune Cells | Apoptosis (Annexin V) | 48h | Significant increase in apoptosis at 10µM and 100µM[1] |

| Activated CD8+ T Cells | Primary Immune Cells | Apoptosis (Annexin V) | 48h | Apoptosis more pronounced than in CD4+ T cells[2] |

| Memory T Cells | Primary Immune Cells | Apoptosis (Caspase 3/7) | 72h | Selective apoptosis in activated memory T cells[3] |

| Cancer Cell Lines | ||||

| MiaPaca-2 | Pancreatic Carcinoma | Cell Viability | 24h | ~42% reduction at 100µM[4] |

| 48h | ~73% reduction at 100µM[4] | |||

| 72h | ~74% reduction at 100µM[4] | |||

| SW480 | Colon Carcinoma | Cell Viability | 24h | ~31% reduction at 100µM[4] |

| 48h | ~50% reduction at 100µM[4] | |||

| 72h | ~64% reduction at 100µM[4] | |||

| Patient-derived KRAS mutated | Colon Cancer | Cell Viability | 72h | 48.3% survival at 100µM[4] |

| Patient-derived KRAS wild-type | Colon Cancer | Cell Viability | 72h | 81.3% survival at 100µM[4] |

| PANC-1, Miapaca-2, CFPAC-1, Patu-8988 | Pancreatic Carcinoma | Cell Viability | 24h | Dose-dependent decrease in viability (0-800µM)[5] |

| MCC13 | Merkel Cell Carcinoma | Cell Viability (MTT) | 48h | IC50: 99.53 µmol/L[6] |

| MCC14.2 | Merkel Cell Carcinoma | Cell Viability (MTT) | 48h | IC50: 59.11 µmol/L[6] |

| MCC26 | Merkel Cell Carcinoma | Cell Viability (MTT) | 48h | IC50: 50.53 µmol/L[6] |

| Non-Tumorigenic Cell Lines | ||||

| ARPE-19 | Retinal Epithelial | Cell Viability | 24h | ~21% reduction at 100µM, followed by recovery[4] |

| 3T3 | Murine Fibroblasts | Cell Viability | 24h | ~10% reduction at 100µM, followed by recovery[4] |

| Primary murine bone marrow | Primary Cells | Cell Viability | 24h | Similar effect to ARPE-19 and 3T3 cells[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro cytotoxicity studies. Below are protocols for key experiments cited in the literature on Dimethylfumarate.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

Dimethylfumarate (DMF) stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cell lines) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

DMF Treatment: Prepare serial dilutions of DMF in complete culture medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the DMF-containing medium at various concentrations (e.g., 10 µM to 200 µM). Include wells with vehicle control (medium with the same concentration of DMSO used for the highest DMF concentration) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the absorbance of the blank wells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with DMF and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with DMF for the desired time, harvest the cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure the intracellular levels of ROS.

Materials:

-

Cells of interest (e.g., Human Retinal Endothelial Cells - HREC)[7]

-

Complete culture medium

-

Dimethylfumarate (DMF)

-

DCFH-DA stock solution (in DMSO)

-

PBS

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight. Treat the cells with the desired concentrations of DMF for the specified duration.

-

Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Measurement:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope equipped with the appropriate filters for detecting fluorescein.

-

Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity, which is proportional to the intracellular ROS levels. Compare the fluorescence of DMF-treated cells to that of control cells.

Signaling Pathways in Dimethylfumarate-Induced Cytotoxicity

The cytotoxic effects of Dimethylfumarate are intricately linked to its modulation of key intracellular signaling pathways. The two most prominent pathways are the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.

Nrf2 Signaling Pathway Activation

Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. DMF, being an electrophile, can directly modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, resulting in the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those involved in glutathione synthesis and antioxidant enzymes. While this pathway is generally cytoprotective, its role in DMF-induced cytotoxicity can be context-dependent. In some cancer cells, the abrogation of the Nrf2 pathway by DMF contributes to increased oxidative stress and subsequent cell death.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, contributing to their resistance to apoptosis. DMF has been shown to inhibit this pathway through multiple mechanisms. One proposed mechanism involves the direct covalent modification of the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding. By inhibiting the NF-κB pathway, DMF can sensitize cancer cells to apoptosis and reduce the expression of pro-survival genes.

Conclusion

The in vitro cytotoxicity of Dimethylfumarate is a multifaceted process involving the induction of apoptosis and the modulation of critical cellular signaling pathways. The data and protocols presented in this guide offer a foundational understanding for researchers exploring the therapeutic potential of DMF, particularly in the context of oncology and immunomodulation. Further investigation into the precise molecular interactions and the differential effects of DMF on various cell types will continue to elucidate its complex biological activities and may pave the way for the development of novel therapeutic strategies.

References

- 1. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Dimethyl fumarate is highly cytotoxic in KRAS mutated cancer cells but spares non-tumorigenic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate Induces Metabolic Crisie to Suppress Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3,7-Dimethyl-1-propargylxanthine (3,7-DMF) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,7-dimethyl-1-propargylxanthine (3,7-DMF), a selective adenosine A2A receptor antagonist, in various common organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the development and application of this compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. It is important to note that comprehensive solubility data for this compound across a wide range of organic solvents is limited in publicly available literature. The data presented here has been compiled from various chemical supplier specifications and research articles.

| Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) | Citation |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 15 | Not Specified | [1] |

| Ethanol | Alcohol | 4 | Not Specified | [2] |

Note: The temperatures for these solubility measurements were not explicitly stated in the source materials. It is generally assumed that these values were determined at or near standard ambient temperature (approximately 20-25°C).

Experimental Protocols: Determination of Equilibrium Solubility

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical and chemical research. The "shake-flask" method is a widely accepted and commonly used technique to determine the equilibrium solubility of a solid in a liquid solvent. This method involves the following key steps:

-